3,5-Dibromo-DL-phenylalanine
Overview
Description
3,5-Dibromo-DL-phenylalanine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of amino acids and is composed of two bromine atoms and a phenylalanine molecule.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-DL-phenylalanine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the inflammatory response. It also acts as an antioxidant and scavenges free radicals, which are known to cause cellular damage.
Biochemical and Physiological Effects
3,5-Dibromo-DL-phenylalanine has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models. It also exhibits anti-tumor properties and has been shown to inhibit the growth of certain cancer cells. Additionally, it has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3,5-Dibromo-DL-phenylalanine in lab experiments is its ability to inhibit the activity of certain enzymes involved in the inflammatory response. This makes it a useful tool for studying the mechanisms of inflammation and pain. Additionally, it has been found to exhibit anti-tumor properties, which makes it a potential candidate for cancer research. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the research on 3,5-Dibromo-DL-phenylalanine. One potential direction is to study its potential use in the treatment of neurodegenerative diseases. Another direction is to investigate its anti-tumor properties further and develop it as a potential cancer treatment. Additionally, it may be useful to study the potential side effects and toxicity of this compound to determine its safety for human use.
Conclusion
In conclusion, 3,5-Dibromo-DL-phenylalanine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Scientific Research Applications
3,5-Dibromo-DL-phenylalanine has been used in various scientific research studies due to its potential applications in different fields. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. Additionally, it has been used as a precursor for the synthesis of various drugs.
properties
IUPAC Name |
2-amino-3-(3,5-dibromophenyl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br2NO2/c10-6-1-5(2-7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDHBRWDIELMBHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)CC(C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-DL-phenylalanine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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